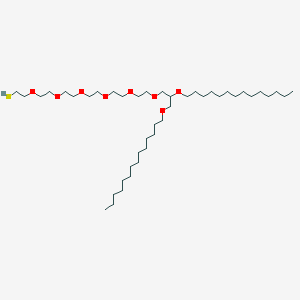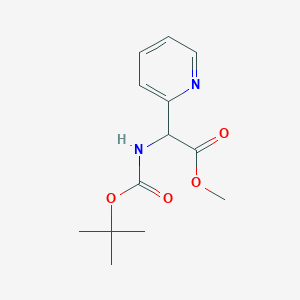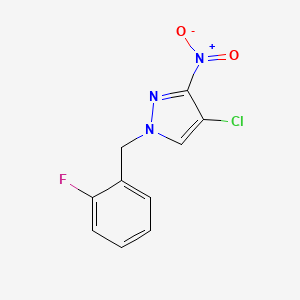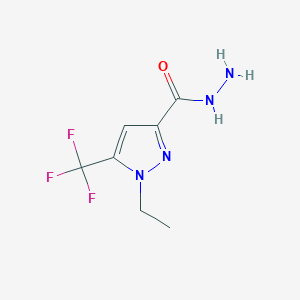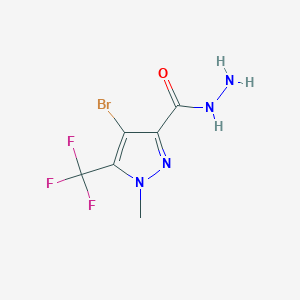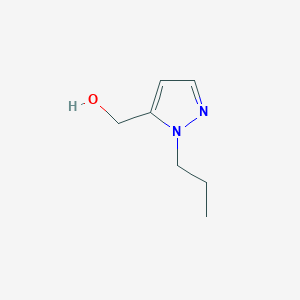
1-Propyl-1H-pyrazole-5-methanol
Descripción general
Descripción
1-Propyl-1H-pyrazole-5-methanol is a chemical compound with the CAS Number: 1007517-79-4 and a molecular weight of 140.19 . Its IUPAC name is (1-propyl-1H-pyrazol-5-yl)methanol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12N2O . The InChI code for this compound is 1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 .Aplicaciones Científicas De Investigación
1-Propyl-1H-pyrazole-5-methanol has been extensively studied for its potential therapeutic applications. It has been shown to have a cardioprotective effect by reducing the damage caused by ischemia-reperfusion injury. This compound has also been investigated as a potential treatment for alcohol use disorder, as it reduces the desire to drink and the rewarding effects of alcohol. Additionally, this compound has been studied as a potential treatment for cancer, as it inhibits the growth of cancer cells.
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide variety of biological activities .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propyl-1H-pyrazole-5-methanol has several advantages for lab experiments. It is a selective inhibitor of ALDH2, which makes it a useful tool for studying the role of ALDH2 in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its effects over a long period of time. Additionally, this compound has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-Propyl-1H-pyrazole-5-methanol research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-lives and higher solubility. Another direction is the investigation of the role of ALDH2 in other biological processes, such as cancer progression and immune function. Additionally, this compound could be studied in combination with other drugs to investigate potential synergistic effects. Overall, this compound has the potential to be a valuable tool for studying the role of ALDH2 in health and disease.
Safety and Hazards
Propiedades
IUPAC Name |
(2-propylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQXBIMWZCWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)

![2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine](/img/structure/B3039224.png)

